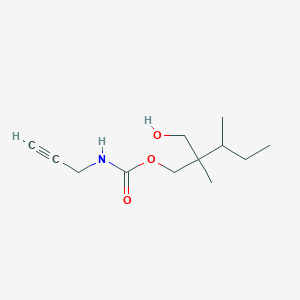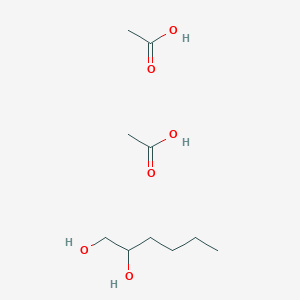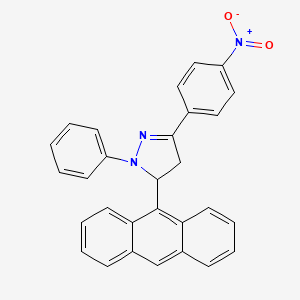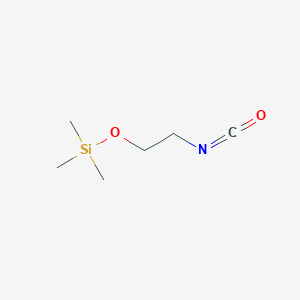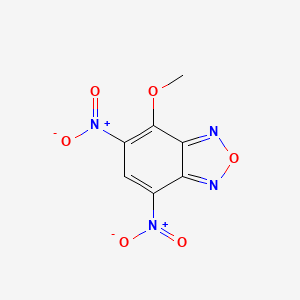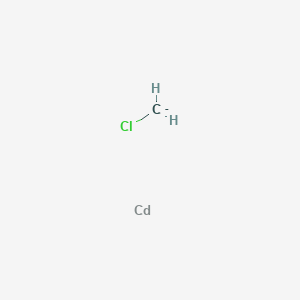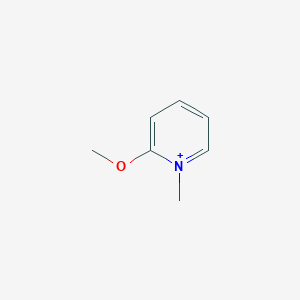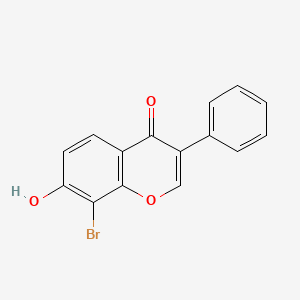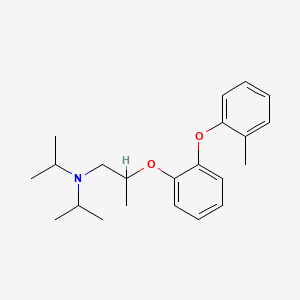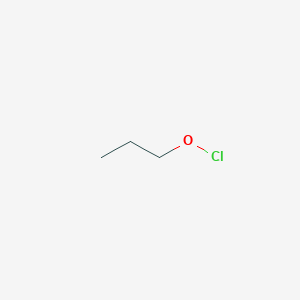
Hypochlorous acid, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypochlorous acid, propyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is formed from the reaction of hypochlorous acid and propanol. This compound is known for its antimicrobial properties and is used in various applications, including disinfection and sterilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hypochlorous acid, propyl ester, can be synthesized through the esterification reaction between hypochlorous acid and propanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
HOCl+C3H7OH→C3H7OCl+H2O
Industrial Production Methods: In an industrial setting, the production of this compound, involves the continuous reaction of hypochlorous acid with propanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound, undergoes hydrolysis in the presence of water, yielding hypochlorous acid and propanol.
Oxidation: This ester can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed:
Hydrolysis: Hypochlorous acid and propanol.
Oxidation: Various oxidized products, including carboxylic acids.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Hypochlorous acid, propyl ester, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.
Biology: Investigated for its antimicrobial properties and potential use in disinfecting biological samples.
Medicine: Explored for its potential in wound care and infection control due to its antimicrobial activity.
Industry: Utilized in the formulation of disinfectants and sterilizing agents for various industrial applications.
Wirkmechanismus
The antimicrobial activity of hypochlorous acid, propyl ester, is primarily due to the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that disrupts the cell membranes of microorganisms, leading to their death. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional by hypochlorous acid.
Vergleich Mit ähnlichen Verbindungen
- Methyl hypochlorite
- Ethyl hypochlorite
- Butyl hypochlorite
Comparison: Hypochlorous acid, propyl ester, is unique due to its specific alkyl chain length, which influences its physical properties and reactivity. Compared to methyl and ethyl hypochlorite, the propyl ester has a higher boiling point and different solubility characteristics. Its antimicrobial efficacy is comparable to other hypochlorous acid esters, but the choice of ester may depend on the specific application requirements.
Eigenschaften
CAS-Nummer |
25538-50-5 |
|---|---|
Molekularformel |
C3H7ClO |
Molekulargewicht |
94.54 g/mol |
IUPAC-Name |
propyl hypochlorite |
InChI |
InChI=1S/C3H7ClO/c1-2-3-5-4/h2-3H2,1H3 |
InChI-Schlüssel |
PMYRRVREJIBUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


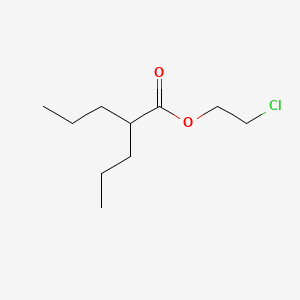
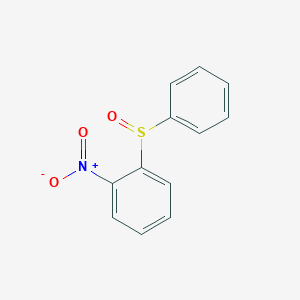
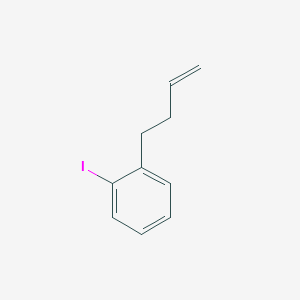
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
